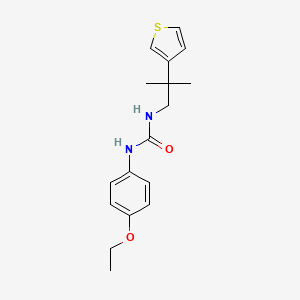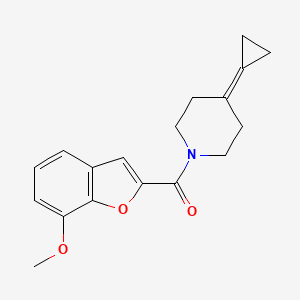![molecular formula C14H19FN2O3 B2441621 N-(tert-butyl)-N-[[(5-fluoro-2-méthylphényl)carbamoyl]méthyl]carbamate CAS No. 1390298-34-6](/img/structure/B2441621.png)
N-(tert-butyl)-N-[[(5-fluoro-2-méthylphényl)carbamoyl]méthyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a fluorinated aromatic ring
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its stability and reactivity make it suitable for incorporation into various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated aromatic isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Hydroxylated aromatic derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom on the aromatic ring enhances its binding affinity to specific targets, making it effective in modulating biological pathways. The carbamate group can also participate in covalent bonding with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic activity .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- tert-butyl N-[(2-methylphenyl)carbamoyl]methylcarbamate
Comparison: tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination enhances its reactivity and binding affinity compared to similar compounds that lack these substituents. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group provides steric hindrance, influencing its interaction with molecular targets .
Propriétés
IUPAC Name |
tert-butyl N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-10(15)7-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSZCMXQBDIACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
![ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2441546.png)
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441549.png)

![2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2441553.png)


![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)



